2-Benzylpiperidin-4-one
Overview
Description
2-Benzylpiperidin-4-one is an organic compound belonging to the piperidine family. It is characterized by a piperidine ring substituted at the 2-position with a benzyl group and at the 4-position with a ketone group. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Benzylpiperidin-4-one is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of this compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the process of HIV-1 entry . By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 into cells . This action is particularly effective against R5-tropic HIV-1 strains .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups .
Result of Action
The blockade of the CCR5 receptor by this compound results in the prevention of HIV-1 entry into cells . , making this compound a potential treatment for HIV-1 infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylpiperidin-4-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with methyl acrylate, followed by a series of steps including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . Another method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzylpiperidin-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Similar in structure but lacks the 2-substitution.
N-Benzylpiperidin-4-one oximes: These compounds have an oxime group instead of a ketone at the 4-position.
Donepezil: A well-known cholinesterase inhibitor with a similar piperidine core structure.
Uniqueness: 2-Benzylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a precursor for bioactive molecules make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-benzylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGSIZEPYWAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595318 | |
Record name | 2-Benzylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193469-44-2 | |
Record name | 2-Benzylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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